Diadinoxanthin

説明

特性

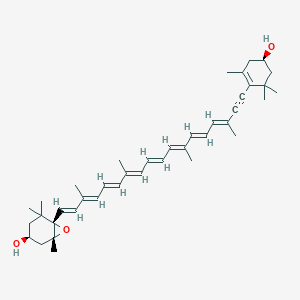

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHZCSINIMWCSB-GHIQLMQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015588 | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-54-0 | |

| Record name | Diadinoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diadinoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Methanol-Ammonium Acetate-Ethyl Acetate Ternary System

The benchmark extraction method employs a methanol:0.2 M ammonium acetate:ethyl acetate (81:9:10 v/v) mixture, achieving 92–95% pigment recovery from P. tricornutum biomass. Key parameters include:

-

Solvent-to-biomass ratio : 10 mL per 2 × 10⁹ cells

-

Extraction time : 15 minutes with vortex agitation

-

Centrifugation : 14,000× g at 4°C for 4 minutes

This system preferentially solubilizes polar xanthophylls like diadinoxanthin while minimizing chlorophyll co-extraction. Post-extraction evaporation under nitrogen gas at 25°C concentrates pigments without thermal degradation, achieving a 10-fold volume reduction.

Ethanol-Based Green Extraction Alternatives

Recent developments substitute methanol with ethanol to reduce toxicity, though with a 16% yield penalty (13.54 mg·g⁻¹ DW vs. 16.17 mg·g⁻¹ DW in acetone systems). Ethanol's higher polarity necessitates modified solvent ratios:

-

Cyclohexane:ethanol:water (2:2:1 v/v) in centrifugal partition chromatography (CPC)

While ethanol systems reduce environmental impact, they require additional purification steps to remove polar contaminants, increasing process complexity.

Saponification and Partitioning for Chlorophyll Removal

Saponification with 60% (w/v) aqueous KOH in ethanol (35 mL per 2 × 10⁹ cells) hydrolyzes chlorophylls into water-soluble phaeophytins over 15–20 hours at 4°C. Subsequent partitioning with hexane:diethyl ether (1:1 v/v) and petroleum ether separates carotenoids into the organic phase (92–94% recovery). Three sequential washes with 50 mL deionized water remove residual alkali, critical for preventing diadinoxanthin degradation during storage.

Table 1 : Saponification Efficiency Across Solvent Systems

| Parameter | Methanol-Based | Ethanol-Based |

|---|---|---|

| Chlorophyll Removal (%) | 98.7 ± 0.5 | 95.2 ± 1.2 |

| Carotenoid Loss (%) | 6.3 ± 0.8 | 12.1 ± 1.5 |

| Process Time (hours) | 18–20 | 24–26 |

Open Column Chromatographic Purification

Silica gel chromatography (230–400 mesh) with stepwise solvent gradients achieves baseline separation of diadinoxanthin from diatoxanthin and fucoxanthin:

-

Column conditioning : Hexane:acetone (90:10 v/v)

-

Elution sequence :

This method yields diadinoxanthin at ≥99% HPLC purity with 63% recovery, though scaling beyond 10 g biomass requires gradient optimization to mitigate band broadening.

Centrifugal Partition Chromatography (CPC) Advancements

Adapting fucoxanthin purification techniques, CPC demonstrates potential for diadinoxanthin isolation using ethanol-modified solvent systems:

-

Stationary phase : Aqueous ethanol (40% v/v)

-

Mobile phase : Cyclohexane:ethanol (2:1 v/v)

-

Flow rate : 5 mL·min⁻¹ with 1,800 rpm rotation

Preliminary trials show 85–88% diadinoxanthin recovery in single-pass CPC, though co-elution with violaxanthin (8–12% contamination) necessitates secondary purification.

Analytical Validation and Quality Control

HPLC-DAD quantification using C30 reversed-phase columns (4.6 × 250 mm, 5 μm) with methanol:methyl-tert-butyl ether:water (81:15:4 v/v) mobile phase provides baseline resolution of diadinoxanthin (RT = 14.2 min) from structural analogs. Spectrophotometric validation at 446 nm (ε = 132,000 L·mol⁻¹·cm⁻¹) confirms purity, while LC-MS/MS (MRM transition m/z 583.4→565.4) detects trace contaminants below 0.1%.

Table 2 : Comparative Analysis of Diadinoxanthin Preparation Methods

化学反応の分析

Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:

Oxidation: Diadinoxanthin can be oxidized to form diatoxanthin, another xanthophyll involved in the xanthophyll cycle.

Reduction: Reduction reactions can convert diatoxanthin back to diadinoxanthin.

Isomerization: The isomerization of neoxanthin to diadinoxanthin is a key step in its biosynthesis.

Common Reagents and Conditions:

Oxidation: Light and oxygen are common reagents that facilitate the oxidation of diadinoxanthin to diatoxanthin.

Reduction: Enzymatic reduction under low light conditions can revert diatoxanthin to diadinoxanthin.

Major Products:

Diatoxanthin: Formed from the oxidation of diadinoxanthin.

Neoxanthin: An intermediate in the biosynthesis of diadinoxanthin.

科学的研究の応用

Diadinoxanthin has several scientific research applications:

Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.

Biology: Diadinoxanthin is crucial for understanding the photoprotective mechanisms in marine phytoplankton.

Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.

Industry: Diadinoxanthin is used in the production of natural pigments for food and cosmetics.

作用機序

Diadinoxanthin exerts its effects through the xanthophyll cycle, where it is converted to diatoxanthin under high light conditions. This conversion helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photodamage. The cycle is reversible, allowing diatoxanthin to be converted back to diadinoxanthin under low light conditions. This mechanism involves the accumulation of a proton gradient across the thylakoid membrane, driving the de-epoxidation of diadinoxanthin .

類似化合物との比較

Comparison with Similar Compounds

Diadinoxanthin vs. Diatoxanthin

- Structural Differences: Diadinoxanthin contains a monoepoxide group, while diatoxanthin lacks this epoxide due to de-epoxidation by diadinoxanthin de-epoxidase (DDE) .

- Functional Roles: Both are part of the diadinoxanthin cycle. Diatoxanthin directly quenches singlet oxygen and chlorophyll triplets, whereas diadinoxanthin acts as a reservoir for rapid photoprotection .

- Biosynthesis: Diatoxanthin is synthesized from diadinoxanthin in a pH-dependent reaction requiring ascorbate as a cofactor .

- Light Response: Higher light intensities increase the diatoxanthin-to-diadinoxanthin ratio, enhancing photoprotection .

Table 1: Key Properties of Diadinoxanthin and Diatoxanthin

Diadinoxanthin vs. Fucoxanthin

- Structural Differences: Fucoxanthin (Fx) contains an allenic bond and acetylene groups, whereas diadinoxanthin has an acetylenic bond and a monoepoxide .

- Functional Roles: Fucoxanthin primarily serves as a light-harvesting pigment in brown algae and diatoms, while diadinoxanthin is photoprotective .

- Biosynthetic Link: Evidence suggests diadinoxanthin may act as a precursor to fucoxanthin, though enzymatic steps (e.g., hydroxylation) remain unresolved. For instance, the IgFH gene in Isochrysis galbana was hypothesized to catalyze this conversion, but in vitro assays failed to confirm activity .

- Light Response: Fucoxanthin content decreases under high light, while diadinoxanthin/diatoxanthin pools expand, indicating a trade-off between light harvesting and photoprotection .

Table 2: Diadinoxanthin and Fucoxanthin in Diatoms

Diadinoxanthin vs. Violaxanthin and Neoxanthin

- Violaxanthin: A diepoxide xanthophyll involved in the violaxanthin cycle of plants and some algae. Serves as a biosynthetic precursor to diadinoxanthin in diatoms .

- Neoxanthin: Contains an allenic double bond, which is converted to the acetylenic bond in diadinoxanthin . Acts as a branching point in carotenoid pathways, feeding into both diadinoxanthin and abscisic acid synthesis .

Table 3: Pathway Intermediates in Carotenoid Biosynthesis

Diadinoxanthin vs. Dinoxanthin

- Dinoxanthin, found in dinoflagellates and coral symbionts, shares a xanthophyll classification with diadinoxanthin but differs structurally.

- HPLC analyses distinguish dinoxanthin via retention times and absorption spectra, though its molar extinction coefficient is estimated using diadinoxanthin standards .

Research Findings and Controversies

- Enzyme Specificity: The enzyme PtVDE from P. tricornutum can de-epoxidize both violaxanthin and diadinoxanthin, suggesting evolutionary flexibility in xanthophyll cycles .

- Biosynthesis Uncertainty: While diadinoxanthin is proposed to derive from neoxanthin, the exact enzymatic pathway (e.g., hydroxylation steps) remains unresolved .

- Ecological Trade-offs: Diatoms prioritize diadinoxanthin cycling under high light at the expense of fucoxanthin, optimizing photoprotection over light harvesting .

生物活性

Diadinoxanthin (Ddx) is a carotenoid pigment predominantly found in marine phytoplankton, particularly in diatoms and dinoflagellates. It plays a crucial role in photoprotection and photosynthesis, acting as a component of the xanthophyll cycle. This article examines the biological activity of diadinoxanthin, focusing on its mechanisms of action, physiological roles, and implications for environmental adaptations.

Chemical Structure and Properties

Diadinoxanthin is an acetylenic carotenoid with the molecular formula . Its structure is characterized by a series of conjugated double bonds, which are essential for its light-absorbing properties. The pigment can undergo de-epoxidation to form diatoxanthin (Dt) under high light conditions, which enhances its ability to dissipate excess light energy.

1. Photoprotection:

Diadinoxanthin is integral to the xanthophyll cycle, which helps mitigate photoinhibition during periods of high light intensity. The conversion from diadinoxanthin to diatoxanthin allows for non-photochemical quenching (NPQ), a mechanism that protects the photosynthetic apparatus from damage caused by excessive light.

2. Modulation of Membrane Fluidity:

Research indicates that the de-epoxidation of diadinoxanthin affects the fluidity of thylakoid membranes in diatoms such as Phaeodactylum tricornutum. This modulation is critical for maintaining optimal conditions for photosynthesis under varying temperature and light conditions .

3. Antioxidant Activity:

Diadinoxanthin exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity has implications for cellular health and longevity in phytoplankton populations exposed to fluctuating environmental conditions .

Physiological Roles

Diadinoxanthin serves several physiological functions:

- Light Harvesting: It contributes to the absorption of light in the blue-green spectrum, complementing chlorophyll's absorption range.

- Energy Dissipation: By facilitating NPQ, diadinoxanthin helps dissipate excess energy as heat, preventing damage to the photosynthetic machinery.

- Adaptation to Light Conditions: The dynamic conversion between diadinoxanthin and diatoxanthin allows phytoplankton to adapt to varying light environments, enhancing survival and growth.

Case Studies

Case Study 1: Influence on Photosynthetic Efficiency

A study on Phaeodactylum tricornutum demonstrated that increased levels of diadinoxanthin correlate with enhanced photoprotection under high-light conditions. The NPQ associated with elevated diadinoxanthin levels resulted in improved photosynthetic efficiency, particularly when cells were exposed to intermittent light .

Case Study 2: Environmental Adaptations

Research investigating natural phytoplankton populations revealed that seasonal variations in light intensity significantly influence the ratio of diadinoxanthin to total chlorophyll. Higher ratios were observed during periods of intense sunlight, indicating an adaptive response that enhances photoprotection .

Data Tables

| Parameter | Low Light (90 µmol m²s⁻¹) | High Light (750 µmol m²s⁻¹) |

|---|---|---|

| Diadinoxanthin Concentration | Low | High |

| Diatoxanthin Concentration | None | High |

| Photoprotective Efficiency | Low | High |

Research Findings

Recent studies have highlighted the importance of diadinoxanthin in various ecological contexts:

- Photoinhibition Resistance: Diatoms with higher concentrations of diadinoxanthin showed greater resistance to photoinhibition during field studies .

- Temperature Stability: Diadinoxanthin's role in stabilizing photosynthetic membranes under thermal stress suggests its potential as a biomarker for assessing phytoplankton health in changing climates .

Q & A

Q. What is the functional role of diadinoxanthin in photoprotection, and how is its activity experimentally quantified?

Diadinoxanthin participates in the xanthophyll cycle, dissipating excess light energy as heat to prevent photoinhibition. Under high-light stress, it is de-epoxidized to diatoxanthin, which engages in non-photochemical quenching (NPQ). Methodologically, NPQ is measured via chlorophyll fluorescence analysis using pulse-amplitude modulation (PAM) fluorometry . Pigment dynamics are quantified via HPLC paired with spectrophotometric detection, with saponification and column chromatography for purification .

Q. How does the diadinoxanthin cycle interact with other xanthophyll cycles, such as the violaxanthin cycle, in diatoms?

Despite earlier assumptions of mutual exclusivity, diatoms like Phaeodactylum tricornutum exhibit both diadinoxanthin and violaxanthin cycles under prolonged high-light stress. Violaxanthin serves as a precursor for diadinoxanthin and fucoxanthin biosynthesis, suggesting evolutionary conservation of photoprotective mechanisms. This interplay is validated via pigment accumulation assays under controlled light regimes and enzyme inhibition studies .

Q. What experimental models are optimal for studying diadinoxanthin biosynthesis, and what genetic tools are employed?

The diatom Phaeodactylum tricornutum is a primary model due to its well-characterized carotenoid pathway. Key genes, such as DdDE (diadinoxanthin de-epoxidase), are studied using CRISPR-Cas9 knockouts and qRT-PCR for expression profiling. Biosynthetic intermediates are traced via isotopic labeling and HPLC-MS .

Advanced Research Questions

Q. How do lipid membrane composition and pH regulate diadinoxanthin de-epoxidation efficiency?

Diadinoxanthin de-epoxidase (DDE) requires hexagonal phase-forming lipids (e.g., digalactosyldiacylglycerol) for activity. Artificial membrane systems mimicking thylakoid lipid composition show that DDE activation depends on membrane fluidity and proton gradient establishment. Low pH (≤5.5) in the thylakoid lumen is critical, achieved via light-driven proton pumps .

Q. What spectroscopic techniques resolve structural changes in diadinoxanthin during aggregation-induced energy quenching?

Resonance Raman (RR) spectroscopy at cryogenic temperatures (4.5–77 K) reveals conformational shifts in diadinoxanthin during NPQ. Key vibrational modes (e.g., ν1 and ν3 bands) correlate with planarity changes in the polyene chain, which enhance energy dissipation. 2D correlation analysis of RR spectra further identifies distinct carotenoid pools in fucoxanthin-chlorophyll protein complexes .

Q. Why do contradictions exist in reported cytostatic activities of diadinoxanthin compared to fucoxanthin?

In human tumor cell cultures (e.g., OVCAR5, OVSAHO), diadinoxanthin exhibits lower cytotoxicity (IC₅₀ > 100 μM) than fucoxanthin (IC₅₀ < 18.75 μM). This discrepancy arises from differences in cellular uptake efficiency and redox potential, as shown via molecular docking simulations and reactive oxygen species (ROS) assays .

Q. How do environmental stressors like diesel fuel or copper contaminants alter diadinoxanthin concentrations in benthic diatoms?

High diesel exposure (HD treatment) increases diadinoxanthin by 2–3 fold compared to controls, likely due to upregulated photoprotective demand. Conversely, copper co-exposure (HDHC treatment) suppresses this response, indicating metal-induced inhibition of de-epoxidase activity. Pigment quantification via HPLC and multivariate ANOVA are used to resolve treatment-specific effects .

Methodological Guidance

Q. What statistical approaches address variability in diadinoxanthin quantification across biological replicates?

Normalize pigment concentrations to chlorophyll a or cell count. Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For longitudinal studies, mixed-effects models account for temporal autocorrelation. Tools like R packages rstatix and ggpubr streamline analysis .

Q. How can researchers resolve conflicting data on xanthophyll cycle enzyme localization?

Combine subcellular fractionation (e.g., sucrose density centrifugation) with immunoblotting using antibodies against DDE. Validate via pH-dependent activity assays in isolated thylakoid membranes. Cross-reference with proteomic datasets from diatom chloroplasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。